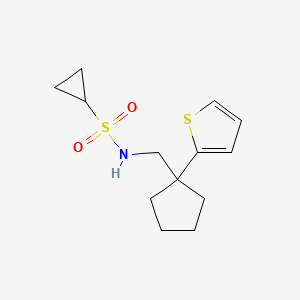
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorofluorophenyl group and a pyrrolidinylpyrimidinyl moiety, connected through a urea linkage. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to yield 2-(pyrrolidin-1-yl)pyrimidine.
Formation of the chlorofluorophenyl intermediate: 3-Chloro-4-fluoroaniline is reacted with phosgene or a suitable isocyanate to form the corresponding isocyanate intermediate.
Coupling reaction: The pyrimidinyl intermediate is then reacted with the chlorofluorophenyl isocyanate intermediate under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in the replacement of the chlorine or fluorine atoms with other functional groups.
科学的研究の応用
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Biological Research: The compound is used to investigate cellular pathways and molecular targets, providing insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
作用機序
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets within biological systems. This compound is known to bind to certain enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(2-(morpholin-4-yl)pyrimidin-5-yl)urea: Similar structure with a morpholine ring instead of pyrrolidine.
1-(3-Chloro-4-fluorophenyl)-3-(2-(piperidin-1-yl)pyrimidin-5-yl)urea: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinylpyrimidinyl moiety, in particular, allows for specific interactions with biological targets, differentiating it from other similar compounds.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN5O/c16-12-7-10(3-4-13(12)17)20-15(23)21-11-8-18-14(19-9-11)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBORWJGSGDXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2619753.png)
![1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2619754.png)
methanone oxime](/img/structure/B2619755.png)
![Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2619758.png)
![5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B2619760.png)

![(Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2619763.png)
![4-benzoyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2619766.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2619768.png)
